HIV-1 Integrase Allosteric Inhibition: 8-Bromo Analog Retains Full Potency Against A128T Mutant While 6-Bromo Fails
In a head-to-head comparison of substitution patterns on quinoline-based ALLINIs (Allosteric Integrase Inhibitors), the 8‑bromo analog retained full antiviral effectiveness against the A128T mutant virus, whereas the 6‑bromo analog suffered a significant loss of potency [1]. This differentiation is critical for programs targeting drug‑resistant HIV‑1 strains.
| Evidence Dimension | Antiviral potency retention against ALLINI‑resistant IN A128T mutant |
|---|---|
| Target Compound Data | Retained full effectiveness (qualitative, no numerical IC50 shift reported) |
| Comparator Or Baseline | 6‑Bromoquinolin‑3‑amine analog: Significant loss of potency |
| Quantified Difference | Not quantified; binary retention vs. loss of function |
| Conditions | HIV‑1 integrase multimerization and antiviral assays (cell‑based) |
Why This Matters
Procurement of the 8‑bromo regioisomer is essential for antiviral SAR studies targeting resistance mutations; the 6‑bromo analog is inactive in this context.
- [1] Glenn CD, et al. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses. 2022;14(7):1466. DOI: 10.3390/v14071466. View Source
